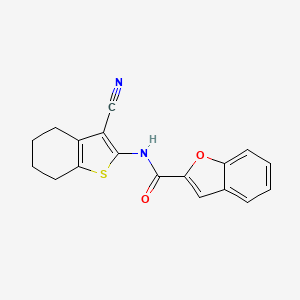

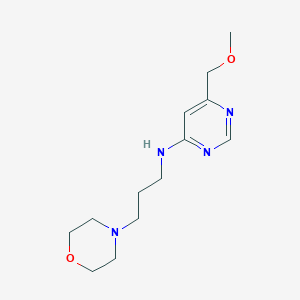

![molecular formula C16H17N5O B5523388 5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)

5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related diazepine derivatives involves multi-step processes, including key reactions such as selective C-acylation. For instance, Masurier et al. (2012) demonstrated the selective C-acylation of 2-aminoimidazo[1,2-a]pyridine as a crucial step in synthesizing a new family of azaheterocycle-fused [1,3]diazepines, highlighting a method that could be relevant for the synthesis of the compound (Masurier et al., 2012).

Molecular Structure Analysis

The molecular structure of diazepine derivatives has been extensively studied, revealing their complex and diverse nature. Ivanov et al. (1993) synthesized and analyzed the molecular and crystal structures of a similar diazepine derivative, providing insights into the stereochemistry and electronic properties of these compounds (Ivanov et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of diazepine derivatives, including the ability to undergo various transformations and participate in reactions such as nucleophilic substitutions and ring expansions, has been a subject of research. For example, Reisinger et al. (2004) explored the photochemical nitrogen elimination and ring expansion of tetrazolo[1,5-a]pyridines to diazepines, offering a glimpse into the potential reactivity pathways that could be applicable to the compound of interest (Reisinger et al., 2004).

Physical Properties Analysis

The physical properties of diazepines, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and applications. Studies like those by Low et al. (2002), which investigated the supramolecular hydrogen-bonded hexamers in tetrahydropyrazolo[3,4-b][1,4]diazepines, contribute to our understanding of how the physical properties of these compounds are influenced by their molecular structure (Low et al., 2002).

Chemical Properties Analysis

The chemical properties of diazepines, such as their reactivity, stability, and interaction with other molecules, are defined by their unique chemical structures. Studies on the synthesis and reactivity of imidazo[4,5-e][1,4]diazepine derivatives, for example, shed light on the versatile chemical behavior of these compounds, suggesting similar possibilities for the compound in focus (Ohsaki et al., 1986).

Aplicaciones Científicas De Investigación

Novel Synthetic Approaches

A selective C-acylation of 2-aminoimidazo[1,2-a]pyridine has been applied to synthesize a new family of azaheterocycle-fused [1,3]diazepines, demonstrating innovative methods in heterocyclic chemistry and expanding the toolkit for creating structurally complex molecules (Masurier et al., 2012). Similarly, the synthesis of functionalized indole-3-yl pyrazole derivatives starting from 3-cyanoacetylindole showcases the versatility and synthetic utility of such compounds in creating novel heterocyclic structures (El‐Mekabaty et al., 2017).

Chemical Transformations and Functionalization

A domino Ugi/Michael reaction and silver-catalyzed heteroannulation have been utilized for the synthesis of imidazole-based triheterocycles, highlighting a powerful approach to access complex and diverse heterocyclic scaffolds with potential biological applications (Li et al., 2016). The efficient synthesis and characterization of novel imidazolidine derivatives and their metal complexes with demonstrated biological and antitumor activity further underscore the therapeutic potential of these chemical frameworks (Al-Raqa et al., 2006).

Pharmacological Potential

The discovery of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective negative modulators of AMPA receptors associated with transmembrane AMPAR regulatory protein γ-8 highlights the pharmacological relevance of such compounds. These findings indicate a promising avenue for the development of novel therapeutics for conditions like epilepsy (Savall et al., 2018).

Photochemical Behavior

Studies on the photochemical behavior of pyrazine, pyrimidine, and pyridazine N-imides, leading to the formation of pyrazole and pyrrole derivatives, reveal the potential for developing new photochemical methodologies for the synthesis of heterocyclic compounds. Such studies provide insights into the photolytic pathways that can be harnessed for creating novel molecular structures (Tsuchiya et al., 1980).

Mecanismo De Acción

While the specific mechanism of action for “5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Direcciones Futuras

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-6-yl-(2-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-12-9-14-11-20(6-2-7-21(14)18-12)16(22)13-3-4-15-17-5-8-19(15)10-13/h3-5,8-10H,2,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNFHANDPWOLMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CCCN(CC2=C1)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)

![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)

![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)

![1-(2-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5523342.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)